![molecular formula C16H19Cl2NO4 B6322334 Methyl 2-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate CAS No. 851784-80-0](/img/structure/B6322334.png)
Methyl 2-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
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Overview
Description
“Methyl 2-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate” is a carboxylic acid derivative of tetrahydroisoquinoline with a Boc group and two chlorine atoms attached to the tetrahydroisoquinoline ring . It is primarily used as an organic intermediate and pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “Methyl 2-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate” involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C16H19Cl2NO4/c1-16(2,3)23-15(21)19-6-5-10-9(8-19)7-11(17)12(13(10)18)14(20)22-4/h7H,5-6,8H2,1-4H3
. This indicates that the compound has a molecular weight of 360.24 . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 360.24 .Scientific Research Applications
Synthesis of LFA-1 Inhibitors
This compound serves as a crucial reagent in synthesizing N-benzofuranylcarbonyl dichlorotetrahydroisoquinolinylcarbonylmethylsulfonyl L-phenylalanine . These molecules are potential inhibitors of the leukocyte function-associated antigen-1 (LFA-1), which plays a significant role in immune responses. Inhibiting LFA-1 can be beneficial for treating diseases mediated by this antigen, such as autoimmune disorders.
Safety and Hazards
properties
IUPAC Name |
2-O-tert-butyl 6-O-methyl 5,7-dichloro-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO4/c1-16(2,3)23-15(21)19-6-5-10-9(8-19)7-11(17)12(13(10)18)14(20)22-4/h7H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZAATYTHSOJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C(=C(C=C2C1)Cl)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl 6-methyl 5,7-dichloro-3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate | |
CAS RN |
851784-80-0 |
Source
|
Record name | Methyl 2-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/652896ETZ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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